molecular formula C17H20N2O2 B5316210 N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea

N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea

Cat. No. B5316210
M. Wt: 284.35 g/mol
InChI Key: BHLSUMFOGMGQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, commonly known as Clomazone, is a herbicide used to control the growth of broadleaf and grassy weeds in crops such as soybeans, corn, cotton, and peanuts. Clomazone belongs to the family of urea herbicides and is widely used due to its effectiveness and low toxicity.

Mechanism of Action

Clomazone inhibits the biosynthesis of chlorophyll in plants by blocking the enzyme protoporphyrinogen oxidase (PPO). This leads to the accumulation of toxic intermediates, resulting in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and can persist in soil and water for extended periods of time. Clomazone can also cause skin and eye irritation in humans.

Advantages and Limitations for Lab Experiments

Clomazone is a widely used herbicide, making it readily available for research purposes. It is also relatively inexpensive and easy to use. However, its persistence in soil and water can make it difficult to control in experiments, and its potential toxicity to aquatic organisms must be taken into consideration.

Future Directions

Further research is needed to investigate the potential of Clomazone as a tool for controlling invasive plant species and to develop more environmentally friendly herbicides. Additionally, research is needed to better understand the environmental impact of Clomazone and its potential to contaminate soil and water.

Synthesis Methods

Clomazone can be synthesized through a three-step process. In the first step, 3-methylphenyl isocyanate is reacted with 3-methoxyphenylethylamine to form N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea. The second step involves the reduction of the nitro group in the intermediate product to an amine group using a reducing agent such as iron powder. Finally, the product is purified through recrystallization.

Scientific Research Applications

Clomazone has been extensively studied for its herbicidal properties. It has been found to be effective in controlling weeds such as barnyardgrass, crabgrass, and pigweed. Clomazone has also been studied for its potential use in controlling invasive plant species. In addition, research has been conducted to investigate the environmental impact of Clomazone and its potential to contaminate soil and water.

properties

IUPAC Name

1-[1-(3-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-6-4-8-15(10-12)19-17(20)18-13(2)14-7-5-9-16(11-14)21-3/h4-11,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLSUMFOGMGQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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